molecular formula C7H6F2S B1406631 4,5-Difluoro-2-(methyl)thiophenol CAS No. 1806289-18-8

4,5-Difluoro-2-(methyl)thiophenol

Cat. No.: B1406631
CAS No.: 1806289-18-8
M. Wt: 160.19 g/mol
InChI Key: LDJYWZKCVNCZON-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(methyl)thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzenethiol) backbone substituted with fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position. The thiol (-SH) functional group imparts distinct chemical reactivity, including nucleophilic and acidic properties, while the electron-withdrawing fluorine substituents and electron-donating methyl group influence its electronic structure and stability.

Properties

IUPAC Name

4,5-difluoro-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJYWZKCVNCZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(methyl)thiophenol typically involves the introduction of fluorine atoms into a thiophenol derivative. One common method is the electrophilic fluorination of 2-(methyl)thiophenol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(methyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetonitrile, room temperature.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate, organic solvents like toluene or DMF, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Amino or thio-substituted derivatives.

    Coupling: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound's unique structure positions it as a promising candidate for drug development. Its ability to form covalent bonds due to the thiol (-SH) group allows for interactions with biological macromolecules such as proteins and enzymes. This reactivity is crucial for designing drugs that target specific biological pathways.

Case Study: Anticancer Agents
Research has indicated that derivatives of thiophenols, including 4,5-difluoro-2-(methyl)thiophenol, exhibit anticancer properties. A study demonstrated that certain modifications to the thiophenol structure could enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Agrochemical Applications

Pesticide Development
The difluoromethyl group in this compound is known for its effectiveness in enhancing the biological activity of agrochemicals. Compounds containing difluoromethyl groups have been incorporated into various pesticides due to their improved efficacy against pests while maintaining lower toxicity to non-target organisms.

Case Study: Acaricidal Activity
In a study focusing on acaricidal properties, derivatives of thiophenols were synthesized and tested against the two-spotted spider mite (Tetranychus urticae). The results indicated that the presence of difluoromethyl groups significantly improved the efficacy of these compounds as acaricides .

Material Science Applications

Synthesis of Advanced Materials
The reactivity of this compound allows it to be used in synthesizing advanced materials. Its ability to participate in various chemical reactions makes it suitable for creating polymers and other complex materials with tailored properties.

Case Study: Polymerization Reactions
Research has shown that incorporating thiophenol derivatives into polymer matrices can enhance mechanical properties and thermal stability. The presence of fluorine atoms contributes to improved chemical resistance and durability of the resulting materials .

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(methyl)thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Reactivity: The thiophenol’s -SH group (pKa ~6.5) is more acidic than phenol’s -OH (pKa ~10), enabling distinct reactivity in nucleophilic substitutions or metal coordination. In contrast, the Schiff base in 4,5-difluoro-2-((m-tolylimino)methyl)phenol introduces imine-linked conjugation, enhancing its biological activity .
  • DFT studies on the Schiff base analog suggest planar geometries and delocalized electron densities, which could differ in the thiophenol due to sulfur’s larger atomic size and polarizability .

Table 2: Property Comparisons Based on Evidence

Property 4,5-Difluoro-2-(methyl)thiophenol (Theoretical) 4,5-difluoro-2-((m-tolylimino)methyl)phenol Thiophene Fentanyl
Acidity High (thiol group) Moderate (phenolic -OH) Not applicable
ADMET Predictions Likely low oral bioavailability (thiol metabolism) Moderate bioavailability, CYP450 interactions Unstudied
Biological Activity Potential organocatalyst or ligand Antibacterial (Schiff base derivatives) Opioid receptor binding
  • Toxicity: Thiophene fentanyl’s toxicity remains uncharacterized , while the Schiff base exhibits low acute toxicity in silico models .
  • Applications: The Schiff base’s antibacterial properties contrast with the thiophenol’s hypothetical utility in materials science (e.g., polymer stabilizers) or catalysis.

Computational and Experimental Gaps

  • DFT Studies: The Schiff base’s DFT data (B3LYP/6-311++G(d,p)) could guide analogous calculations for the thiophenol to predict bond lengths, HOMO-LUMO gaps, and electrostatic potentials.
  • Synthetic Challenges: Unlike the Schiff base’s straightforward condensation synthesis , thiophenol derivatives often require controlled conditions to avoid disulfide formation.

Biological Activity

4,5-Difluoro-2-(methyl)thiophenol is an organosulfur compound characterized by a thiophenol group substituted with fluorine and methyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H6F2S\text{C}_7\text{H}_6\text{F}_2\text{S}

Key Features:

  • Fluorine Substituents: The presence of fluorine atoms enhances the compound's reactivity and biological activity.
  • Thiophenol Group: This functional group is known for its role in various biochemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Biological Activity Assay Type MIC (µg/mL)
This compoundAntimicrobialBroth microdilution50
Gentamicin (Positive Control)AntimicrobialBroth microdilution10

The minimum inhibitory concentration (MIC) for this compound against Bacillus cereus was reported at 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested on various cancer cell lines, revealing cytotoxic effects that warrant further investigation.

Cell Line Biological Activity IC50 (µM)
CEM/ADR5000Cytotoxicity21.09
Doxorubicin (Positive Control)Cytotoxicity195.12

The IC50 value indicates the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
  • Receptor Interaction: Its binding affinity may be enhanced due to the presence of fluorine atoms, leading to altered signaling pathways in target cells.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other thiophenol derivatives:

Compound Fluorine Atoms Biological Activity
4-Fluoro-2-(methyl)thiophenol1Lower reactivity and biological activity
2,3,5-Trifluoro-4-(methyl)thiophenol3Enhanced reactivity; potential for broader applications
2-(Methyl)thiophenol0Less metabolic stability; different reactivity

The addition of fluorine atoms in the structure significantly influences both the chemical reactivity and biological properties of these compounds .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of thiophenols to explore their biological activities further. For instance, a study highlighted the synthesis of various thiophenol derivatives and their subsequent evaluation against resistant bacterial strains. Compounds showed varying degrees of antimicrobial effectiveness, emphasizing the importance of structural modifications in enhancing bioactivity .

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